

FAUC 3019 dosage and administration guidelines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FAUC 3019

Cat. No.: B1672301

[Get Quote](#)

FAUC 3019 Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

FAUC 3019 is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound that specifically targets Exportin 1 (XPO1/CRM1).[1][2] XPO1 is a key nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs), cell cycle regulators, and oncogene mRNAs from the nucleus to the cytoplasm.[1][3] In many cancer types, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these critical anti-cancer proteins, thereby promoting cancer cell growth and survival.[1][3] **FAUC 3019** covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, blocking its function.[1][4] This inhibition leads to the nuclear retention and accumulation of TSPs (e.g., p53, p21, IκB), restoring their tumor-suppressive activities, which in turn leads to cell cycle arrest and apoptosis in malignant cells, while largely sparing normal cells.[2][4][5]

Dosage and Administration in Clinical Settings

FAUC 3019 is administered orally. The following tables summarize established dosage guidelines from clinical trials for various hematological malignancies. Prophylactic treatment with anti-nausea agents (e.g., 5-HT3 antagonists) is recommended.[6][7] Patients should also be advised to maintain adequate hydration and caloric intake.[8][9]

Table 1: **FAUC 3019** Dosing for Multiple Myeloma (MM)

Combination Regimen	Patient Population	FAUC 3019 Dosage	Schedule	Reference Regimen
With Bortezomib and Dexamethasone (SVd)	Adults with MM after at least 1 prior therapy.	100 mg orally once weekly	Day 1 of each week.	Bortezomib 1.3 mg/m ² subcutaneously once weekly (Days 1, 8, 15, 22 of a 35-day cycle); Dexamethasone 20 mg orally twice weekly (Days 1, 2, 8, 9, 15, 16, 22, 23). [6][10]
With Dexamethasone (Sd)	Adults with relapsed or refractory MM after at least 4 prior therapies.	80 mg orally on Days 1 and 3 of each week	Twice weekly.	Dexamethasone 20 mg orally with each FAUC 3019 dose.[6][8]

Table 2: **FAUC 3019** Dosing for Diffuse Large B-cell Lymphoma (DLBCL)

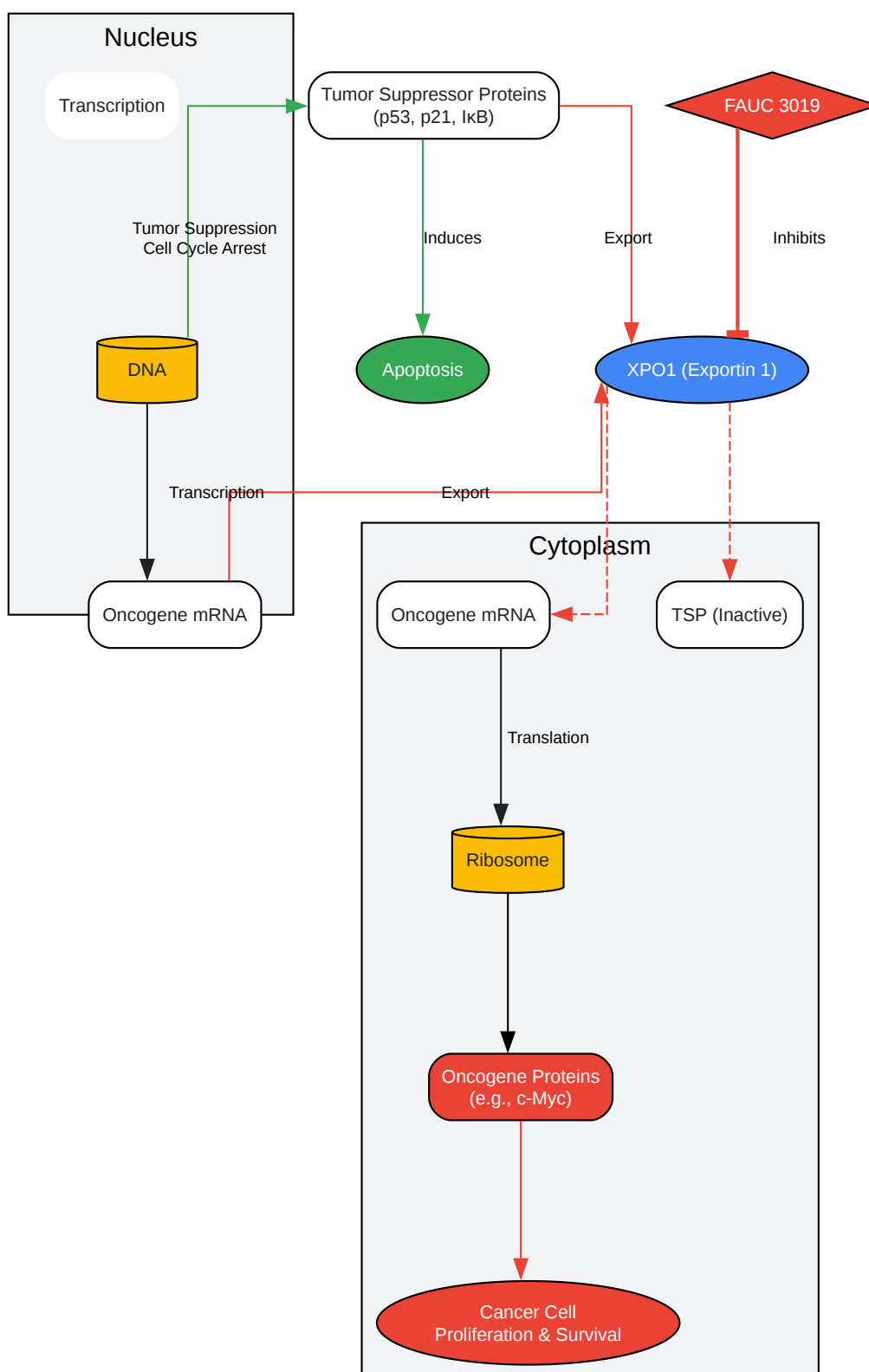
Combination Regimen	Patient Population	FAUC 3019 Dosage	Schedule
Monotherapy	Adults with relapsed or refractory DLBCL after at least 2 lines of systemic therapy.	60 mg orally on Days 1 and 3 of each week	Twice weekly.[6][8]

Table 3: Recommended Dose Reductions for Adverse Reactions

Indication	Starting Dose	First Reduction	Second Reduction	Third Reduction
MM (with Bortezomib/Dex)	100 mg once weekly	80 mg once weekly	60 mg once weekly	40 mg once weekly [6] [10]
MM (with Dex)	80 mg twice weekly (160 mg/week)	100 mg once weekly	80 mg once weekly	60 mg once weekly [6] [10]
DLBCL	60 mg twice weekly (120 mg/week)	40 mg twice weekly (80 mg/week)	60 mg once weekly	40 mg once weekly [6]

Signaling Pathway

FAUC 3019's primary mechanism of action is the inhibition of XPO1-mediated nuclear export. This restores the nuclear localization and function of key tumor suppressor proteins and growth regulators.



[Click to download full resolution via product page](#)

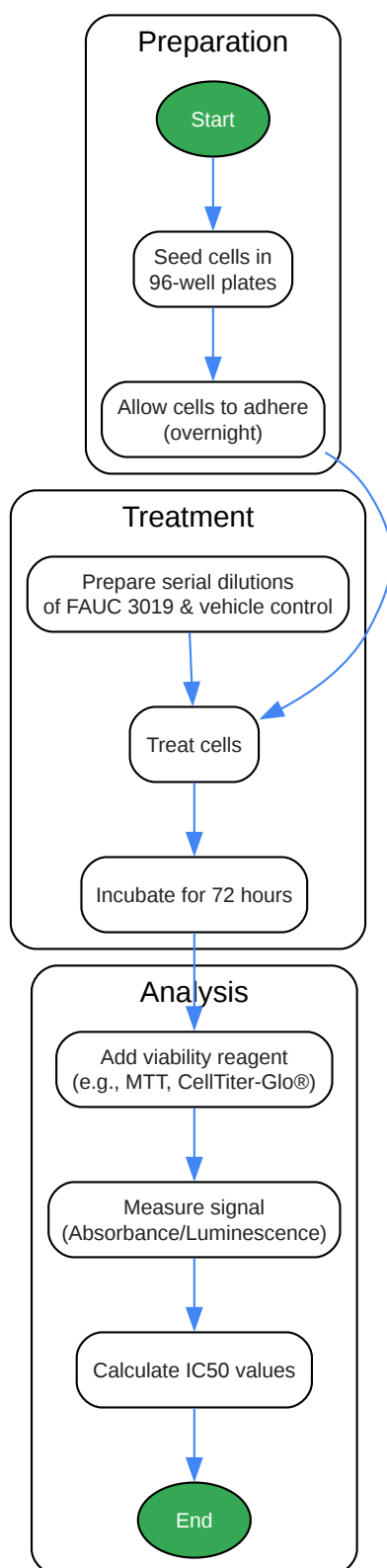
Caption: Mechanism of action of **FAUC 3019**.

Experimental Protocols

In Vitro Cell Viability Assay (MTT/CellTiter-Glo®)

This protocol is used to determine the half-maximal inhibitory concentration (IC_{50}) of **FAUC 3019** in cancer cell lines.

Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro cell viability assay.

Methodology:

- Cell Seeding: Plate cancer cells (e.g., MM.1S, Z138) in 96-well plates at a density of 1×10^4 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[\[11\]](#)
- Drug Preparation: Prepare a stock solution of **FAUC 3019** in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.625 μM to 40 μM).[\[11\]](#) Prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
- Treatment: Remove the overnight culture medium from the cells and add 100 μL of the medium containing the various concentrations of **FAUC 3019** or vehicle control.[\[12\]](#)
- Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[\[12\]](#)[\[13\]](#)
- Viability Assessment:
 - For MTT assay: Add 10 μL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours. Carefully remove the medium and dissolve the formazan crystals in 100 μL of DMSO.[\[11\]](#)
 - For CellTiter-Glo® assay: Add the luminescent cell viability reagent to each well according to the manufacturer's protocol.[\[12\]](#)[\[14\]](#)
- Data Acquisition: Measure the absorbance (MTT) at a specific wavelength (e.g., 570 nm) or luminescence (CellTiter-Glo®) using a plate reader.[\[11\]](#)[\[12\]](#)
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[\[12\]](#)

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the anti-tumor efficacy of **FAUC 3019** in an animal model.

Methodology:

- Cell Implantation: Subcutaneously implant a specified number of cancer cells (e.g., 5-10 x 10⁶ cells) into the flanks of immunocompromised mice (e.g., athymic nude or NSG mice).[5][12]
- Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-250 mm³).[5][12][15]
- Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer **FAUC 3019** orally at a specified dose and schedule (e.g., 10-20 mg/kg, three times a week). The control group receives the vehicle solution.[16][17]
- Efficacy Assessment:
 - Monitor tumor volume regularly (e.g., twice weekly) using caliper measurements (Volume = (length x width²)/2).
 - Monitor animal body weight and overall health as indicators of toxicity.[12]
- Pharmacodynamic Studies (Optional): At the end of the study, harvest tumors for biomarker analysis. This can include:
 - Immunohistochemistry (IHC): To assess the nuclear localization of TSPs (e.g., p53, p21) and proliferation markers (e.g., Ki-67).[16][17]
 - Western Blot: To analyze changes in protein expression levels of key targets (e.g., XPO1, c-Myc, Cyclin B1).[15]
 - TUNEL Assay: To quantify the level of apoptosis induced by the treatment.[18]

Table 4: Example Dosing from Preclinical Xenograft Studies

Cancer Model	Mouse Strain	FAUC 3019 Dose	Administration Route	Schedule	Reference
Alveolar Soft Part Sarcoma	-	10 or 20 mg/kg	Oral	3 times weekly	[16]
Thymic Epithelial Tumors	Athymic Nude	10 or 15 mg/kg	Oral	3 times weekly for 2 weeks	[17]
Anaplastic Thyroid Carcinoma	NSG	10 mg/kg	Oral	3 times weekly for 4 weeks	[15]
Mantle Cell Lymphoma (Z138)	Nude	5, 10, 15, or 20 mg/kg	Oral	Single dose	[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Selinexor? [synapse.patsnap.com]
- 2. Selinexor - Wikipedia [en.wikipedia.org]
- 3. myeloma.org [myeloma.org]
- 4. Selinexor, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF- κ B deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XPO1 target occupancy measurements confirm the selinexor recommended phase 2 dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. STORM Clinical Trial | XPOVIO® (selinexor) HCP [xpoviopro.com]

- 8. Selinexor (oral route) - Side effects & dosage - Mayo Clinic [[mayoclinic.org](https://www.mayoclinic.org)]
- 9. xpoviopro.com [xpoviopro.com]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Selinexor, a selective inhibitor of nuclear export, shows anti-proliferative and anti-migratory effects on male germ cells in vitro - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. karyopharm.com [karyopharm.com]
- 17. researchgate.net [researchgate.net]
- 18. Selinexor demonstrates anti-tumor efficacy in paired patient-derived xenograft models and hydrogel-embedded histoculture drug sensitivity test of penile cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [FAUC 3019 dosage and administration guidelines]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672301#fauc-3019-dosage-and-administration-guidelines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com